molecular formula C18H27NO4 B2452901 Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate CAS No. 158141-67-4

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate

Cat. No.: B2452901
CAS No.: 158141-67-4
M. Wt: 321.417
InChI Key: ADMXPPSUULDOIO-UHFFFAOYSA-N
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Description

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is an organic compound with a complex structure, often used in various fields of scientific research

Properties

IUPAC Name

tert-butyl 6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-5-9-13-19-17(21)22-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMXPPSUULDOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. The process often starts with the amino acid lysine, which undergoes a series of reactions to introduce the benzyloxycarbonyl (Cbz) group and the tert-butyl ester. The reaction conditions usually involve the use of coupling reagents and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc and Cbz is crucial in preventing unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₃₃N₂O₄
  • Molecular Weight : 372.89 g/mol
  • Solubility : Approximately 0.0889 mg/ml in water

The compound features a tert-butyl group and a benzyloxycarbonyl protecting group, enhancing its stability and reactivity in synthetic applications. Its unique structure allows it to serve as a versatile building block in organic synthesis.

Chemistry

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is primarily used as a building block in the synthesis of peptides and other complex organic molecules. Its structure facilitates the introduction of functional groups necessary for further chemical modifications.

Biology

In biological research, this compound is employed to study protein structure and function. It aids in synthesizing peptide-based probes and inhibitors that can interact with specific biological targets, allowing researchers to investigate enzyme mechanisms and protein interactions.

Medicine

The compound has potential applications in drug development, particularly in creating peptide-based therapeutics and drug delivery systems. Its ability to inhibit cytochrome P450 enzymes suggests that it may influence metabolic pathways, which is crucial for designing effective drugs.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes.

Antimicrobial Activity

A study evaluated amino acid derivatives for antimicrobial properties against pathogens like E. coli and S. aureus. Compounds similar to this compound exhibited significant antimicrobial activity, indicating that structural modifications can enhance efficacy against bacterial strains.

Cytotoxic Effects

In vitro studies using Ehrlich’s ascites carcinoma (EAC) cells demonstrated that certain derivatives showed cytotoxic effects comparable to standard chemotherapeutics like 5-fluorouracil. The presence of benzyloxy groups was linked to enhanced activity.

Enzyme Inhibition Studies

Investigations into the inhibition of histone deacetylases (HDACs) revealed that compounds bearing similar functional groups can selectively inhibit HDAC isoforms, suggesting potential therapeutic strategies for cancer treatment.

Mechanism of Action

The mechanism of action of tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved often include hydrolysis and amide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its combination of protective groups, which makes it highly versatile in synthetic chemistry. Its ability to undergo various chemical reactions while maintaining stability is a key feature that sets it apart from similar compounds .

Biological Activity

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is a synthetic compound with potential applications in medicinal chemistry and drug development. Its structure incorporates a tert-butyl group and a benzyloxycarbonyl protecting group, which enhance its stability and reactivity. This article explores the biological activity of this compound, focusing on its interactions with metabolic pathways, its potential as a drug candidate, and relevant case studies.

  • Molecular Formula : C₁₈H₃₃N₂O₄
  • Molecular Weight : 372.89 g/mol
  • Solubility : Approximately 0.0889 mg/ml in water, indicating moderate solubility which is beneficial for biological applications.

Interaction with Cytochrome P450 Enzymes

Research indicates that compounds structurally related to this compound may inhibit cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. The interaction profile suggests that this compound could serve as a valuable tool in drug development by modifying the metabolic pathways of therapeutic agents.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

Compound NameCAS NumberStructural Features
Tert-butyl (S)-2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride161234-80-6Shorter carbon chain, similar backbone
(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride133170-57-7Benzyl instead of benzyloxy group
This compound30924-93-7Lacks chirality at the second carbon

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated various amino acid derivatives for antimicrobial properties against pathogens like E. coli and S. aureus. Compounds similar to this compound exhibited significant antimicrobial activity, suggesting that modifications to the amino acid structure can enhance efficacy against bacterial strains .
  • Cytotoxic Effects : In vitro studies using Ehrlich’s ascites carcinoma (EAC) cells demonstrated that certain derivatives of amino acids showed cytotoxic effects comparable to standard chemotherapeutics like 5-fluorouracil. The structural features of these compounds, including the presence of benzyloxy groups, were linked to their enhanced activity .
  • Enzyme Inhibition Studies : Investigations into the inhibition of histone deacetylases (HDACs) revealed that compounds bearing similar functional groups can selectively inhibit HDAC isoforms, potentially leading to novel therapeutic strategies for cancer treatment .

Q & A

Basic: How can the structural identity of tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate be confirmed experimentally?

Answer:
The compound’s structure is typically verified using 1H NMR and 13C NMR spectroscopy . Key diagnostic signals include:

  • 1H NMR (CDCl₃): Aromatic protons (δ 7.36–7.28, m, 5H) from the benzyl group, tert-butyl protons (δ 1.43, s, 9H), and characteristic methylene protons adjacent to the carbonyl (δ 3.22–3.16, m, 2H; δ 2.20, t, J = 6 Hz, 2H) .
  • 13C NMR: Signals at δ 172.82 (ester carbonyl), 156.35 (carbamate carbonyl), and 79.81 (tert-butyl quaternary carbon) confirm backbone functionality .
    ESI-MS can further validate molecular weight (calculated [M + Na]⁺: 344.4; observed: 344.4) .

Basic: What synthetic strategies are used to prepare this compound?

Answer:
A common approach involves stepwise protection of amino and carboxyl groups :

Amino protection: React 6-aminohexanoic acid with benzyl chloroformate (Cbz-Cl) to introduce the benzyloxycarbonyl (Z) group.

Carboxyl protection: Treat the intermediate with tert-butanol under acid catalysis (e.g., HCl) to form the tert-butyl ester .

Purification: Column chromatography (silica gel, EtOAc/hexane gradients) achieves high purity (>95%) .

Advanced: How can coupling reactions involving this compound be optimized to minimize racemization in peptide synthesis?

Answer:
To preserve enantiomeric purity during amide bond formation:

  • Use low-temperature conditions (0–5°C) and coupling agents like HOBt/DIC or HATU, which minimize acid-sensitive tert-butyl group cleavage .
  • Monitor optical rotation ([α]²⁰D = +3.8 for related intermediates) to detect racemization .
  • Employ chiral HPLC (e.g., Chiralpak AD-H column) for enantiomeric excess (ee) quantification .

Advanced: What analytical methods resolve contradictions in reaction outcomes during the synthesis of derivatives?

Answer:

  • LCMS/HPLC: Detect by-products (e.g., tert-butyl cleavage products) using reverse-phase C18 columns. For example, LCMS (Condition D) showed a retention time of 2.54 min and m/z 591.3 [M + 1]⁺ for a tetrazole-containing derivative .
  • NMR kinetics: Track reaction progress via disappearance of tert-butyl protons (δ 1.43) or benzyl aromatic signals .
  • Reaction calorimetry: Identify exothermic side reactions (e.g., overactivation of carboxyl groups) that reduce yield .

Advanced: How does the tert-butyl group influence the stability of intermediates in solid-phase peptide synthesis (SPPS)?

Answer:
The tert-butyl ester:

  • Provides acid-labile protection , enabling selective cleavage under mild conditions (e.g., 30% TFA in DCM) while preserving Cbz groups .
  • Stabilizes intermediates against nucleophilic attack during iterative couplings, critical for synthesizing peptidomimetics like oxetanyl peptides .
  • Troubleshooting: Premature deprotection can occur with strong acids (e.g., HCl gas); use scavengers (e.g., triisopropylsilane) to suppress side reactions .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

  • Storage: Keep at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester .
  • Handling: Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Work in a fume hood to limit inhalation of organic vapors .
  • Stability: Avoid prolonged exposure to humidity (>60% RH) or strong bases (e.g., NaOH), which degrade the carbamate group .

Advanced: How is this compound utilized in synthesizing NOD1 agonists or other bioactive molecules?

Answer:
It serves as a lysine precursor in bioactive scaffolds:

Functionalization: Introduce fluorenylmethyloxycarbonyl (Fmoc) or bicyclopentane groups via orthogonal protection strategies .

Conjugation: Couple with γ-glutamyl moieties using DIC/HOBt activation, achieving yields >75% for NOD1 agonists .

Biological testing: Validate activity via NF-κB luciferase assays, comparing EC₅₀ values of derivatives .

Basic: What spectroscopic techniques distinguish this compound from its deprotected analogs?

Answer:

  • IR spectroscopy: Carbamate C=O stretch at ~1673 cm⁻¹ and ester C=O at ~1720 cm⁻¹ . Deprotected analogs lack tert-butyl C-O stretches (~1150 cm⁻¹) .
  • Mass spectrometry: Loss of the tert-butyl group (Δm/z = -56) under CID conditions confirms deprotection .

Advanced: How can reaction by-products from tert-butyl cleavage be identified and mitigated?

Answer:

  • Diagnostic tools:
    • TLC (silica gel): Spotting with UV or ninhydrin reveals tert-butyl-free acids (lower Rf vs. parent compound) .
    • Quantitative NMR: Integrate tert-butyl protons (δ 1.43) to calculate residual protection efficiency .
  • Mitigation: Use scavengers (e.g., Hünig’s base) during acidic workups to sequester tert-butyl cations .

Advanced: What strategies improve enantioselectivity in derivatives of this compound for medicinal chemistry?

Answer:

  • Chiral auxiliaries: Incorporate (S)- or (R)-configured oxetan-3-yl groups during coupling, achieving >90% ee via kinetic resolution .
  • Enzymatic catalysis: Lipases (e.g., CAL-B) selectively hydrolyze tert-butyl esters without racemizing the Cbz-protected amine .
  • Asymmetric hydrogenation: Catalyze double bonds in intermediates using Rh(I)-DuPhos complexes .

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